molecular formula C20H17N5O B2913293 3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-05-9

3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No. B2913293
CAS RN: 891114-05-9
M. Wt: 343.39
InChI Key: FUDXEPYZNVZAKU-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide moiety, a phenyl group, and a [1,2,4]triazolo[4,3-b]pyridazine ring. These components are common in many pharmaceuticals and could potentially exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The [1,2,4]triazolo[4,3-b]pyridazine ring is a fused heterocyclic system containing nitrogen atoms . The benzamide moiety and phenyl group are common aromatic systems. The exact 3D structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the aromatic rings might undergo electrophilic substitution . The triazolo-pyridazine ring could also engage in various reactions depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Medicinal Chemistry

Overview: The compound’s unique structure may have implications in medicinal chemistry.

Key Findings:

Conclusion

3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide holds promise across energetic materials, medicinal chemistry, and materials science. Researchers should explore its potential in these diverse fields . If you need further details or have additional questions, feel free to ask! 😊

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Some triazole derivatives are known to be relatively stable and safe to handle, while others can be quite reactive . Without specific data, it’s difficult to predict the safety profile of this compound.

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the known activities of similar compounds. For instance, it could be interesting to investigate its potential as a pharmaceutical or as a material in other industries .

properties

IUPAC Name

3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-8-14(2)10-16(9-13)20(26)22-17-5-3-4-15(11-17)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDXEPYZNVZAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

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